molecular formula C20H18N4O3 B2825760 3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207011-69-5

3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2825760
CAS RN: 1207011-69-5
M. Wt: 362.389
InChI Key: OJVPXJVVNIFCQJ-UHFFFAOYSA-N
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Description

3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Quinazolin-4-one Derivatives from Streptomyces Isolates:

  • A study by Maskey et al. (2004) on Streptomyces sp. isolate GW23/1540 identified several 1H-quinazolin-4-one derivatives, including compounds similar in structure to the one . These compounds showed no activity against various microorganisms, highlighting their selectivity in biological interactions (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives:

  • Research by Deady et al. (2003) synthesized derivatives of a similar compound, which exhibited potent cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Inhibitors of Glycolic Acid Oxidase:

  • Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. Compounds with large lipophilic substituents, similar to the compound , were potent inhibitors, indicating potential applications in metabolic disorders (Rooney et al., 1983).

Traceless Synthesis of Quinazoline‐2,4‐diones:

  • Huang et al. (2007) developed a method for synthesizing various quinazoline-2,4-diones, highlighting the ease of manipulating such compounds for potential applications in chemical synthesis (Huang, Lu, Chen, & Yang, 2007).

Heterocyclic Quinones Synthesis:

  • Yanni (1991) studied the interaction of 6-chloroquinoline-5,8-dione hydrochloride with various compounds, leading to the synthesis of derivatives that may have bactericidal activities (Yanni, 1991).

properties

IUPAC Name

3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-23-19(25)15-6-4-5-7-16(15)24(20(23)26)12-17-21-18(22-27-17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVPXJVVNIFCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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